N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
CAS No.:
Cat. No.: VC14757152
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O3 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylindole-6-carboxamide |
| Standard InChI | InChI=1S/C20H22N2O3/c1-22-11-9-15-5-6-16(13-17(15)22)20(23)21-10-8-14-4-7-18(24-2)19(12-14)25-3/h4-7,9,11-13H,8,10H2,1-3H3,(H,21,23) |
| Standard InChI Key | PAZXSKYQNRMQJK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
1. Overview of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide
Chemical Structure and Formula:
This compound consists of:
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A 3,4-dimethoxyphenyl group, which is a benzene ring substituted with two methoxy groups.
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A 2-carbon ethyl linker connecting the phenyl group to the indole scaffold.
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An indole core, a bicyclic structure combining a benzene ring fused to a pyrrole ring.
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A carboxamide functional group at the 6th position of the indole ring.
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A methyl substitution on the nitrogen atom of the indole.
Molecular Formula
The molecular formula can be deduced as , though this should be confirmed experimentally.
Biological Relevance
Compounds containing indole scaffolds and phenyl substitutions often exhibit significant biological activity, including:
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Anticancer properties: Indole derivatives are known for their cytotoxic effects on tumor cells.
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Neuroprotective effects: Some indole-based compounds interact with serotonin receptors or other neurological pathways.
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Anti-inflammatory activity: Amide-linked indoles have been studied for their role in reducing inflammation.
While no specific data is available for this compound, it may serve as a candidate for drug discovery in these areas.
3. Synthesis Pathway (Hypothetical)
General Synthetic Approach
A plausible synthetic route for this compound could involve:
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Preparation of the 3,4-dimethoxyphenylethylamine:
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Start with commercially available 3,4-dimethoxybenzaldehyde.
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Perform reductive amination using ethylamine to yield 3,4-dimethoxyphenylethylamine.
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Formation of the Indole Core:
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Use a Fischer indole synthesis starting from an appropriate phenylhydrazine derivative and a ketone.
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Amide Bond Formation:
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Couple the carboxylic acid derivative of the indole (e.g., indole-6-carboxylic acid) with the amine group of 3,4-dimethoxyphenylethylamine using a coupling agent like EDCI or DCC in the presence of a base.
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Challenges
The regioselective functionalization of the indole core at position 6 may require specific protecting group strategies during synthesis.
4. Research Applications
Pharmacological Studies
Given its structural similarity to other bioactive compounds:
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It could be screened for activity against cancer cell lines or as an anti-inflammatory agent.
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Docking studies might reveal interactions with enzymes or receptors like kinases or GPCRs.
Material Science
Indole derivatives are sometimes used in organic electronics or as precursors for dyes due to their conjugated systems.
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